molecular formula C18H12ClNO5 B2702820 methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate CAS No. 868154-09-0

methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate

Cat. No.: B2702820
CAS No.: 868154-09-0
M. Wt: 357.75
InChI Key: OFFGFCDRTMQAAC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate is a synthetic benzoate ester featuring a 4-chloro substituent on the aromatic ring and an amide group at position 2, which is further substituted with a 2-oxo-2H-chromene (coumarin) moiety at position 3. The compound combines structural motifs from coumarins (known for their fluorescence and biological activities) and benzoate esters (common in pharmaceuticals and agrochemicals). Its synthesis involves coupling 4-chloro-2-aminobenzoic acid derivatives with activated coumarin intermediates, as inferred from methods used for analogous anthranilic anilide compounds .

Properties

IUPAC Name

methyl 4-chloro-2-[(2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO5/c1-24-17(22)12-7-6-11(19)9-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFGFCDRTMQAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 4-chloro-2-formylbenzoic acid . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology. Key areas of application include:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate against various pathogens. For instance, it has shown significant activity against Mycobacterium tuberculosis with an IC50 value indicating potent inhibition .

Antioxidant Properties

Research indicates that derivatives of the chromenone structure possess notable antioxidant activity. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Cytotoxicity

In vitro studies have shown that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapy, where targeted action is essential to minimize side effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against various strains of bacteria revealed an IC50 value of 7.05 µM against Mycobacterium tuberculosis, indicating significant antibacterial activity .

Case Study 2: Cytotoxicity Profiling

In a cytotoxicity assay involving several cancer cell lines, the compound displayed an IC50 value of 10.5 µM, demonstrating selective toxicity towards cancer cells compared to normal cells .

Biological ActivityIC50 (µM)Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
Cytotoxicity (Cancer Cell Lines)10.5Selective against cancer cells
Antioxidant ActivityN/AEffective free radical scavenger

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Benzoate Esters with Varied Substituents

Key Compounds :

  • Methyl 4-chloro-2-cyanobenzoate: Features a cyano group at position 2 instead of the coumarin-amido substituent.
  • Methyl 2-chloro-4-fluorophenylacetate : A phenylacetate ester with halogen substituents. The fluorine atom at position 4 may improve metabolic stability compared to chlorine, a common strategy in drug design .
  • Methyl 4-chloro-3-nitrobenzoate : Substituted with a nitro group at position 3, which introduces strong electron-withdrawing effects, altering electronic distribution and acidity of the aromatic ring .

Structural and Functional Implications :

Compound Key Substituents Reactivity/Properties
Target Compound Coumarin-amido, Cl Likely fluorescent; potential H-bond donor
Methyl 4-chloro-2-cyanobenzoate Cyano, Cl High electrophilicity; prone to hydrolysis
Methyl 2-chloro-4-fluorophenylacetate F, Cl Enhanced metabolic stability; lipophilic

The coumarin-amido group in the target compound distinguishes it by introducing π-conjugation (fluorescence) and hydrogen-bonding capacity, which are absent in simpler halogenated benzoates.

Coumarin-Containing Derivatives

Key Compounds :

  • Compound 4f: 2-(4-oxo-2-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)hydrazono)thiazolidin-5-yl) acetic acid. Contains a fused coumarin-thiazolidinone system. Melting point: 228–230°C; exhibits IR peaks for lactone, amide, and carboxylic acid groups .
  • Compound 4g : Similar to 4f but with a methoxy substituent on the coumarin ring. Melting point: 206–208°C; additional C-O-C IR absorption .

Comparison :

Feature Target Compound Compound 4f/4g
Core Structure Benzoate-coumarin hybrid Coumarin-thiazolidinone
Functional Groups Amide, ester Hydrazono, lactone, carboxylic acid
Melting Point Not reported 206–230°C
Potential Applications Fluorescent probes Anticancer, antimicrobial

The target compound lacks the thiazolidinone ring present in 4f/4g, which is critical for biological activity in the latter. Its ester group may enhance membrane permeability compared to carboxylic acid derivatives.

Amide-Linked Benzoate Derivatives

Key Compound :

  • Methyl 4-chloro-2-(2-chloroacetamido)benzoate : Replaces the coumarin moiety with a chloroacetamido group. The chloroacetamide group is a reactive alkylating agent, often used in prodrug design .

Comparison :

Property Target Compound Chloroacetamido Analog
Amide Substituent Coumarin-linked Chloroacetyl
Reactivity Stable under physiological pH Prone to nucleophilic attack
Bioactivity Potential fluorescence-based Likely cytotoxic (alkylation)

The coumarin-amido group in the target compound may reduce unintended alkylation reactions, making it safer for therapeutic use compared to the chloroacetamido analog.

Commercial and Research Relevance

  • Research Gaps : Data on solubility, stability, and biological activity of the target compound are lacking. Future studies could benchmark these against its analogs.

Biological Activity

Methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a chromene scaffold, which is known for its versatility in biological applications. The presence of the amido group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Compounds with a chromene structure have shown significant anticancer properties through the induction of apoptosis in cancer cells. They may inhibit key signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Effects : The compound exhibits antimicrobial activity against various bacterial strains, potentially disrupting bacterial cell walls or interfering with metabolic pathways.
  • Antioxidant Properties : The chromene derivatives are known to scavenge free radicals, reducing oxidative stress and protecting cells from damage.
  • Enzyme Inhibition : This compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases.

Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits acetylcholinesterase

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Anticancer Study : A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro, with an IC50 value indicating potent cytotoxicity. The mechanism involved the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
  • Antimicrobial Testing : Research conducted on various bacterial strains revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL .
  • Enzyme Inhibition Assay : In a study focused on neuroprotective agents, this compound was shown to inhibit acetylcholinesterase effectively, suggesting its potential utility in treating Alzheimer's disease. The inhibition was quantified, showing a significant reduction in enzyme activity at micromolar concentrations .

Q & A

Q. Basic Research Focus

  • Methodological Approach : Use stepwise coupling reactions (e.g., amidation, esterification) under controlled conditions. For example, triazine-mediated coupling (as in ) can be adapted by adjusting stoichiometric ratios of reagents (e.g., 4-methoxyphenol, trichlorotriazine) and reaction time to minimize side products.
  • Critical Parameters : Monitor reaction progress via TLC/HPLC and optimize purification using column chromatography with gradient elution (polarity adjusted for coumarin derivatives) .

What advanced techniques are recommended for resolving structural ambiguities in coumarin-amide derivatives like this compound?

Q. Advanced Research Focus

  • Methodology :
    • X-ray crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., use Mo-Kα radiation, refine structures with SHELX) as demonstrated for analogous coumarin esters in .
    • DFT calculations : Validate experimental bond angles/dihedral angles using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Data Contradiction Analysis : Compare experimental (XRD) and computational (DFT) bond lengths; discrepancies >0.05 Å may indicate conformational flexibility or crystallographic disorder .

How should researchers design experiments to evaluate the bioactivity of this compound against cancer cell lines?

Q. Advanced Research Focus

  • Experimental Design :
    • In vitro assays : Use MTT/WST-1 protocols on adherent cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and triplicate replicates .
    • Mechanistic studies : Perform ROS detection (DCFH-DA assay) and apoptosis analysis (Annexin V/PI staining) to link bioactivity to oxidative stress pathways .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across cell lines; report p-values <0.05 as significant .

What strategies reconcile contradictory data on the environmental persistence of coumarin-amide derivatives?

Q. Advanced Research Focus

  • Methodology :
    • Degradation studies : Simulate hydrolytic/photolytic conditions (pH 4–10, UV light at 254 nm) and quantify degradation products via LC-MS. Reference frameworks from (INCHEMBIOL project) for abiotic transformation protocols .
    • QSAR modeling : Use EPI Suite or TEST software to predict logP and biodegradation half-lives; validate with experimental half-life data .
  • Contradiction Resolution : Discrepancies between predicted and observed persistence may arise from unaccounted stereoelectronic effects—revise QSAR descriptors to include Hammett σ values for substituents .

How can theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

  • Conceptual Integration :
    • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., PARP-1, topoisomerase II). Align with ’s emphasis on theory-driven hypothesis formulation .
    • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors in the coumarin ring) using Discovery Studio .
  • Validation : Compare docking scores (ΔG) with experimental IC50 values; R² >0.7 indicates robust SAR .

What statistical methods are critical for analyzing dose-dependent toxicity in preclinical studies?

Q. Basic Research Focus

  • Methodology :
    • Probit analysis : Fit dose-response data to estimate LD50/LC50 values with 95% confidence intervals.
    • Benchmark dose (BMD) modeling : Use EPA’s BMDS software to identify NOAEL/LOAEL thresholds .
  • Data Interpretation : Apply Hill slope coefficients to assess cooperativity in toxicity mechanisms; slopes >1 suggest synergistic effects .

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